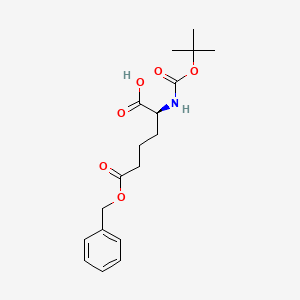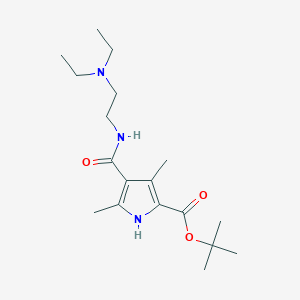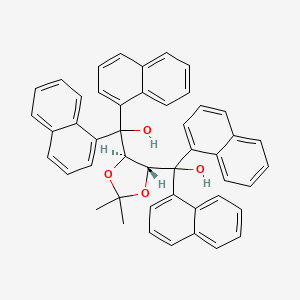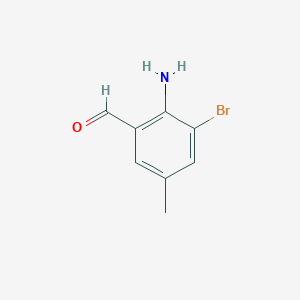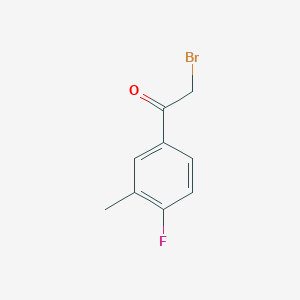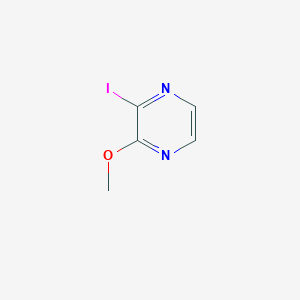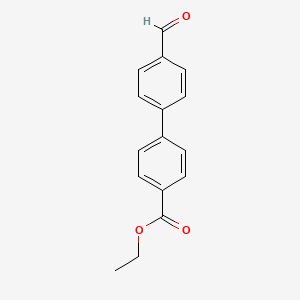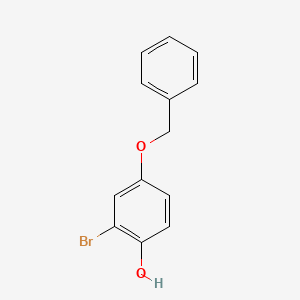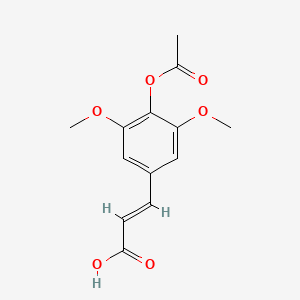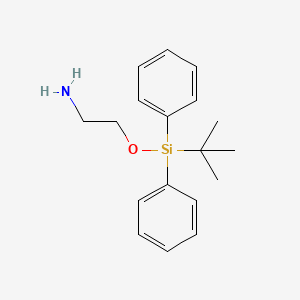![molecular formula C6H6N2O3S B1337941 2-[(1,3-噻唑-2-基)羰基]乙酸 CAS No. 78096-15-8](/img/structure/B1337941.png)
2-[(1,3-噻唑-2-基)羰基]乙酸
描述
The compound "2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new drugs with antimicrobial properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of amino-thiadiazole derivatives can be accomplished from fluoromethoxyimino precursors, as demonstrated in the efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Similarly, novel 1,3,4-thiadiazole derivatives of phenoxy acetic acid have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, acetic acid has been used to mediate the regioselective synthesis of trisubstituted thiazole derivatives through a domino multicomponent reaction .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemical structure of certain thiazole derivatives has been determined by X-ray crystallography . In another study, DFT calculations provided insights into the energies, optimized structures, and vibrational frequencies of a nitro-thiazol-carbamoyl phenyl acetate derivative .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The reactivity of thiophene-2-carbonyl isothiocyanate with thioglycolic acid, for instance, leads to the formation of thiazole and annulated thiazole derivatives . The thione-thiol tautomerism of thiazole derivatives has also been studied, revealing insights into the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, showing varying degrees of efficacy against different bacterial and fungal strains . Theoretical studies, such as those involving DFT and NBO analysis, have provided a deeper understanding of the stability and electronic properties of these molecules .
科学研究应用
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antiretroviral Activity
-
Antifungal Activity
-
Anticancer Activity
-
Anti-Alzheimer Activity
-
Antihypertensive Activity
-
Anti-Inflammatory Activity
-
Antischizophrenia Activity
-
Antidiabetic Activity
-
Hepatoprotective Activity
-
Antiviral Activity
-
Analgesic Activity
-
Anticonvulsant Activity
-
Neuroprotective Activity
-
Diuretic Activity
-
Antithrombotic Activity
-
Anti-Allergic Activity
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETWEVGXCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505869 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid | |
CAS RN |
78096-15-8 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


